molecular formula C14H10N2O3S B2497186 N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1207052-37-6

N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2497186
CAS No.: 1207052-37-6
M. Wt: 286.31
InChI Key: XCHVXJWKHUSPRS-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule designed for medicinal chemistry and drug discovery research. It combines a 2H-chromen-2-one (coumarin) core with a 3-methylisothiazole ring via a carboxamide linker. This structural motif is of significant interest in the development of novel bioactive compounds. Coumarin derivatives have been extensively studied and demonstrate a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The integration of heterocyclic rings, such as isothiazole, is a common strategy in medicinal chemistry to enhance biological activity and selectivity. While specific data on this compound is limited, research on closely related structures provides strong rationale for its investigation. For instance, chromone-carboxamide hybrids (chromones being isomers of coumarins) have been identified as selective ligands for adenosine receptors, indicating potential for central nervous system (CNS) drug development . Furthermore, other coumarin-carboxamide conjugates fused with triazole and thiadiazole heterocycles have shown promising in vitro antibacterial and anti-mycobacterial activities against strains such as Staphylococcus aureus and Escherichia coli , as well as activity against the H37 RV tuberculosis strain . The carboxamide linker in such molecules often adopts a specific conformation that minimizes steric hindrance and facilitates intramolecular hydrogen bonding, which can be crucial for its interaction with biological targets . Researchers can leverage this compound as a key intermediate or precursor for synthesizing more complex heterocyclic systems, or as a core scaffold for screening against various therapeutic targets, particularly in infectious disease and oncology research. This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-8-6-12(20-16-8)15-13(17)10-7-9-4-2-3-5-11(9)19-14(10)18/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHVXJWKHUSPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets and pathways. For example, the isothiazole moiety may interact with enzymes involved in microbial metabolism, while the chromene moiety may interact with antioxidant pathways .

Comparison with Similar Compounds

Coumarin-3-carboxamide Derivatives with Varied Heterocyclic Substituents

Key Example :

  • N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (Compound 8, ): Structural Differences: Replaces the 3-methylisothiazole group with a 5-mercapto-1,3,4-thiadiazole ring. Synthesis: Uses dicyclohexylcarbodiimide (DCC) with HOBT/HOSu as coupling agents, a common method for amide bond formation .

Comparison Table :

Feature Target Compound Compound 8 ()
Heterocycle 3-methylisothiazol-5-yl 5-mercapto-1,3,4-thiadiazol-2-yl
Reactivity Low (methyl substitution) High (thiol group)
Synthesis Reagents Not specified in evidence DCC, HOBT, HOSu

Isothiazolyl Acetamide vs. Coumarin Carboxamide Derivatives

Key Example :

  • 2-[3-(4-cyanobenzyl)indolizin-1-yl]-N-(3-methylisothiazol-5-yl)-2-oxoacetamide (): Structural Differences: Features a 2-oxoacetamide backbone instead of the coumarin-3-carboxamide. The 4-cyanobenzyl substituent may improve lipophilicity and membrane permeability compared to the coumarin system.

Comparison Table :

Feature Target Compound Acetamide Derivative ()
Core Structure Coumarin-3-carboxamide 2-oxoacetamide
Conjugation High (coumarin π-system) Low (single carbonyl group)
Substituent None on coumarin 4-cyanobenzyl on indolizine

Modifications to the Coumarin Core

Key Example :

  • N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (): Structural Differences: Incorporates a dihydroisochromene (saturated coumarin analog) and a 3-chlorobenzyl-thiazole group. The 3-chlorobenzyl group may enhance hydrophobic interactions in biological systems.

Comparison Table :

Feature Target Compound Dihydroisochromene Derivative ()
Coumarin Saturation Fully unsaturated (2H-chromene) Partially saturated (3,4-dihydro)
Heterocyclic Substituent 3-methylisothiazol-5-yl 5-(3-chlorobenzyl)-1,3-thiazol-2-yl
Lipophilicity Moderate High (due to chlorobenzyl)

Biological Activity

N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that integrates the structural features of isothiazole and chromene. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. Research has shown that derivatives containing the isothiazole moiety often demonstrate enhanced antibacterial effects. For instance, studies indicate that compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Notes
3gPseudomonas aeruginosa0.21High activity observed
3aStaphylococcus aureus4.8Moderate selectivity
3bEscherichia coli28Lower activity

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. The compound's mechanism appears to involve the inhibition of specific cancer cell lines, including those resistant to conventional therapies. For example, derivatives have shown promising results against human colon adenocarcinoma and breast adenocarcinoma cell lines .

Table 2: Anticancer Activity Evaluation

CompoundCell LineIC50 (µM)Comparison Drug
5-ClMCF-7 (breast)15Doxorubicin
5dLoVo (colon)10Cisplatin
3gMV4-11 (leukemia)125-Fluorouracil

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in microbial metabolism and oxidative stress pathways. The isothiazole component may inhibit enzymes critical for bacterial growth, while the chromene structure may provide antioxidant benefits .

Case Studies

  • Case Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against Staphylococcus aureus. The most active compound exhibited a MIC value significantly lower than standard antibiotics, indicating a potential alternative treatment option for resistant strains .
  • Case Study on Anticancer Activity : In vitro studies demonstrated that certain derivatives of the compound inhibited the proliferation of colon cancer cells more effectively than traditional chemotherapeutics, suggesting a novel approach in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide, and how is purity validated?

  • Methodology : The compound can be synthesized via a condensation reaction between salicylaldehyde derivatives and β-ketoesters, followed by amidation using coupling agents like EDCI. For example, eco-friendly approaches using ultrasound irradiation (sonochemistry) achieve 83% yield under optimized conditions (675 W, 5 hours, 1.2 molar equivalents of ethanolamine) . Purity is validated via HPLC, melting point analysis, and elemental composition matching (C, H, N percentages within ±0.3% of theoretical values) .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., δ=10.36 ppm for amide protons, aromatic protons at 7.2–8.0 ppm) confirm functional groups and regiochemistry .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths and angles, with typical C=O bond lengths of 1.22 Å and isothiazole ring angles of 88–92° .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can synthesis yield be optimized using green chemistry principles?

  • Methodology : Sonochemistry reduces reaction time and improves yield (83% vs. 50–60% in conventional methods) by enhancing reagent diffusion. Key parameters include ultrasound power (≥500 W), solvent selection (ethanol/water mixtures), and stoichiometric control of amines . Comparative yield

MethodYieldTimeConditions
Conventional50%12 hReflux, DMF
Sonochemical83%5 h675 W, ethanol/water

Q. How can crystallographic data resolve structural ambiguities in derivatives?

  • Methodology : SHELXD/SHELXE pipelines enable phase determination for twinned or high-resolution crystals. For example, isothiazole ring puckering (flattening by 5–10°) in derivatives can be quantified using anisotropic displacement parameters (ADPs) . Discrepancies in torsion angles (e.g., C3–N–C5 vs. C3–N–C7) are resolved via Hirshfeld surface analysis .

Q. What experimental designs assess mitochondrial targeting in biological studies?

  • Methodology :

  • Mitochondrial isolation : Mouse liver mitochondria are isolated via differential centrifugation (10,000 ×g, 4°C) in sucrose-Tris-EGTA buffer .
  • Activity assays : Measure membrane potential collapse using Rhodamine 123 fluorescence (ex/em: 488/525 nm) and calcium retention capacity with Calcium Green-5N . Dose-response curves (IC50_{50} values) are compared to controls like cyclosporin A.

Q. How do researchers address contradictions in reported biological activity data?

  • Methodology :

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin for anticancer studies) .
  • Meta-analysis : Compare logP values (e.g., 2.1 vs. 3.5) and solubility (DMSO vs. PBS) to explain variability in IC50_{50} values across studies .

Q. What in silico strategies predict target interactions for this compound?

  • Methodology :

  • Docking : AutoDock Vina screens against kinase targets (e.g., GSK-3β) using Lamarckian GA parameters (grid size: 25 ų, exhaustiveness: 8) .
  • MD simulations : GROMACS runs (50 ns, NPT ensemble) validate binding stability, with RMSD <2.0 Å indicating stable ligand-receptor complexes .

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